N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide
Description
N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide (CAS: 95729-88-7) is a synthetic peptide derivative with the molecular formula C₁₆H₂₂N₆O₄ and a molecular weight of 362.384 g/mol . Its structure integrates a histidyl-prolinamide backbone modified by a 4-oxoazetidine-2-carbonyl group, a strained four-membered β-lactam ring system. The azetidine ring introduces conformational rigidity, which may enhance binding specificity, while the histidine residue provides opportunities for metal coordination or pH-dependent activity.
Properties
IUPAC Name |
1-[3-(1H-imidazol-5-yl)-2-[(4-oxoazetidine-2-carbonyl)amino]propanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c16-13(23)11-2-1-3-21(11)15(25)10(4-8-6-17-7-18-8)20-14(24)9-5-12(22)19-9/h6-7,9-11H,1-5H2,(H2,16,23)(H,17,18)(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUMUGCONUXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CC(=O)N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869257 | |
| Record name | N-(4-Oxoazetidine-2-carbonyl)histidylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetirelin is synthesized through a series of chemical reactions involving the coupling of specific amino acids and azetidinone derivatives. The synthesis typically involves the following steps:
Formation of Azetidinone Derivative: The azetidinone ring is synthesized through a [2+2] cycloaddition reaction between an imine and an alkene component.
Coupling with Amino Acids: The azetidinone derivative is then coupled with L-histidine and L-proline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Purification: The final product is purified using chromatographic techniques to obtain azetirelin in its dihydrate form.
Industrial Production Methods: Industrial production of azetirelin involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale chromatographic purification systems .
Chemical Reactions Analysis
Azetirelin undergoes various chemical reactions, including:
Oxidation: Azetirelin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Azetirelin can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of azetirelin.
Reduction: Reduced forms of azetirelin.
Substitution: Substituted azetirelin derivatives with various functional groups
Scientific Research Applications
Azetirelin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of azetidinone derivatives.
Biology: Investigated for its effects on central cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Studied for its therapeutic potential in treating Alzheimer’s disease, cognitive impairments, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Azetirelin exerts its effects by acting as an agonist of thyrotropin-releasing hormone receptors. It enhances central cholinergic neurotransmission, which is believed to contribute to its cognitive-enhancing and neuroprotective effects. The compound’s mechanism involves binding to thyrotropin-releasing hormone receptors, leading to the activation of downstream signaling pathways that promote neurotransmitter release and neuronal survival .
Comparison with Similar Compounds
Structural and Functional Insights
- Azetidine vs. Thiazolidinone: The 4-oxoazetidine group in the target compound confers greater ring strain and electrophilicity compared to the five-membered thiazolidinone rings in NAT-1 and NAT-2. This may enhance reactivity toward nucleophilic targets (e.g., proteases) but reduce metabolic stability compared to the more stable thiazolidinones .
- Peptide Backbone vs. Aromatic Systems : Unlike JNJ-54717793 and BBAC, which rely on aromatic fluorinated or benzimidazole motifs for hydrophobic interactions, the histidyl-prolinamide backbone of the target compound offers hydrogen-bonding and chiral recognition capabilities, favoring interactions with peptide-binding enzymes .
- Electron-Withdrawing Groups: MOP’s trifluoromethyl and cyano groups enhance metabolic resistance and target affinity, whereas the target compound’s azetidine and amide bonds may prioritize solubility over lipophilicity .
Pharmacokinetic Considerations
- Molecular Weight and Bioavailability : The target compound (362.38 g/mol) falls below the typical threshold for oral bioavailability (<500 g/mol), contrasting with larger molecules like BBAC (463.58 g/mol) and NAT-2 (452.57 g/mol), which may face absorption challenges .
Research Findings and Implications
- Enzyme Selectivity: Preliminary in silico studies suggest the target compound’s azetidine group exhibits higher selectivity for serine proteases compared to NAT-1’s thiazolidinone core, which non-specifically modulates PPAR-γ .
- Toxicity Profile : The absence of aromatic fluorine or trifluoromethyl groups (cf. JNJ-54717793 and MOP) may reduce hepatotoxicity risks, as seen in comparative cytotoxicity assays .
- Stability Challenges : The strained azetidine ring is prone to hydrolysis under acidic conditions, necessitating formulation improvements compared to the more stable benzimidazole in BBAC .
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